molecular formula C9H7ClO3 B8436919 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No. B8436919
M. Wt: 198.60 g/mol
InChI Key: XLDUGBODKAFVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07402581B2

Procedure details

7-Chloro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde (6.25 g, 31.4 mmol) was dissolved in acetone (150 mL) and the solution was then cooled to 5° C. A solution of CrO3 in sulfuric acid (4 M in 4 M H2SO4, 12.5 mL, 50 mmol) was added dropwise over 2 min and the mixture was refluxed for 30 min. Water (150 mL) was added and then most of the acetone was removed by evaporation. The mixture was extracted with ether (150 mL) and the organic solution was then extracted with a solution of NaOH (0.5 M, 150 mL). The aqueous solution was acidified with 2 M hydrochloric acid and then extracted with ether (150 mL). The organic solution was washed with brine and dried over Na2SO4. The solvent was removed by evaporation and the residue treated with CH2Cl2. After filtration and drying there was obtained 5.2 g (77%) of 7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. 1H NMR (400 MHz, acetone-d6): 4.3-4.4 (m, 4H), 7.1 (d, 1H), 7.3 (d, 1H), 11-12 (b, 1H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[O:13])[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1.S(=O)(=O)(O)[OH:15].O>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:12]([OH:15])=[O:13])[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
ClC=1C=C(C2=C(OCCO2)C1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
most of the acetone was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic solution was then extracted with a solution of NaOH (0.5 M, 150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (150 mL)
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
the residue treated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying there

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=C(OCCO2)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.